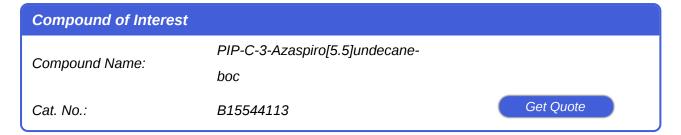


Azaspiro[5.5]undecane-Based Compounds: A Technical Guide to Therapeutic Targeting

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For Researchers, Scientists, and Drug Development Professionals

The azaspiro[5.5]undecane scaffold represents a versatile and privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets for compounds based on this core structure, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Core Therapeutic Targets and Quantitative Data

Azaspiro[5.5]undecane derivatives have been investigated for their potential to modulate several key biological targets implicated in a variety of disease states, including pain, neurodegenerative disorders, psychiatric conditions, metabolic diseases, and cancer. The primary targets identified in the literature are the sigma receptors ($\sigma 1$ and $\sigma 2$), opioid receptors (specifically the μ -opioid receptor), GABA-A receptors, acetyl-CoA carboxylase, melanin-concentrating hormone receptor 1, metabotropic glutamate receptor 4, and carbonic anhydrases.

Sigma (σ) and Opioid Receptor Modulation for Analgesia

A significant area of research has focused on the development of dual-acting ligands that target both the sigma-1 receptor (σ 1R) and the μ -opioid receptor (MOR). This dual modulation is a promising strategy for creating potent analgesics with an improved side-effect profile compared



to traditional opioids.[1] The antagonism of the $\sigma 1R$ is believed to mitigate some of the adverse effects associated with MOR agonism.

Compound Class	Target Receptor	Binding Affinity (K _i , nM)	Reference Compound	Reference K _i (nM)
1-Oxa-4,9- diazaspiro[5.5]un decane Derivative (15au)	μ-Opioid Receptor (MOR)	1.8	DAMGO (MOR Agonist)	1.2
σ1 Receptor (σ1R)	3.4	Haloperidol (σ1R Antagonist)	2.0	
8-(4-(2- Fluoroethoxy)be nzyl)-1,4-dioxa- 8- azaspiro[4.5]dec ane (5a)	σ1 Receptor (σ1R)	5.4 ± 0.4		

Table 1: In vitro binding affinities of representative azaspiro[5.5]undecane and related derivatives for μ -opioid and σ 1 receptors.[1][2]

One of the most promising compounds, 15au, demonstrated a balanced dual profile with potent MOR agonism and $\sigma 1R$ antagonism, resulting in significant analgesic activity in preclinical models.[3] This compound showed comparable efficacy to the MOR agonist oxycodone in the paw pressure test in mice.[3] Notably, and consistent with $\sigma 1R$ antagonism, 15au exhibited local, peripheral activity that was reversible by the $\sigma 1R$ agonist PRE-084.[3] Furthermore, at equianalgesic doses, 15au induced less constipation than oxycodone, supporting the hypothesis that this dual-target approach can lead to safer analgesics.[3]

Modulation of Receptors for Neuropsychiatric and Metabolic Disorders



Derivatives of 1,9-diazaspiro[5.5]undecane have been explored for their potential in treating a range of disorders affecting the central nervous system and metabolic pathways.

Compound Class	Target	Assay	Activity (IC50/EC50, nM)	Therapeutic Area
4- Azaspiro[5.5]und ecane Derivative (1k)	hACC-1	Radiometric Assay	11	Obesity
hACC-2	Radiometric Assay	4	Obesity	
3,4-Benzene- fused 1,9- diazaspiro[5.5]un decan-2-ones (11a,b)	mGluR4	cAMP Assay	Allosteric Modulation	Psychiatric Diseases
3,9- Diazaspiro[5.5]u ndecane Derivative (1e)	GABA-A Receptor	Binding Assay	180 (K _i)	Immunomodulati on

Table 2: Activity of 1,9-diazaspiro[5.5]undecane derivatives against various targets.[4][5]

These compounds have shown promise as inhibitors of acetyl-CoA carboxylase (ACC), with IC50 values in the low nanomolar range, suggesting their potential for the treatment of obesity. [4] Additionally, certain derivatives have been identified as allosteric modulators of the metabotropic glutamate receptor 4 (mGluR4), a target for psychiatric diseases characterized by imbalances in glutamatergic neurotransmission.[4] Other scaffolds, such as the 3,9-diazaspiro[5.5]undecane core, have yielded potent competitive antagonists of the GABA-A receptor, with potential applications in immunomodulation due to their low predicted cellular membrane permeability.[5]

Experimental Protocols



The determination of the biological activity of these compounds relies on a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the literature.

Radioligand Binding Assays for μ -Opioid Receptor (MOR) and Sigma-1 Receptor (σ 1R)

Objective: To determine the binding affinity of test compounds for the human μ -opioid receptor and sigma-1 receptor.

Materials:

- Membrane preparations from HEK-293 cells transfected with the human μ -opioid receptor or sigma-1 receptor.
- Radioligands: --INVALID-LINK---pentazocine for σ1R and a suitable radiolabeled MOR agonist/antagonist.[6]
- Non-specific binding control: Haloperidol for σ1R, Naloxone for MOR.[1]
- Assay buffer.
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Incubate the cell membrane preparations with the radioligand and varying concentrations of the test compound.
- For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of the respective non-labeled antagonist (Haloperidol or Naloxone).[1]
- The incubation is typically carried out at 25°C for 60 minutes.[1]



- Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
- Wash the filters with ice-cold assay buffer.[1]
- Quantify the radioactivity retained on the filters using a liquid scintillation counter.[1]
- Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.

Functional Assay for µ-Opioid Receptor (MOR) Agonism

Objective: To determine the functional activity (agonism) of test compounds at the human μ -opioid receptor.

Methodology:

- A common method is to measure the compound's ability to stimulate [35S]GTPγS binding in cell membranes expressing the MOR.
- Efficacy is often expressed as a percentage of the maximum effect induced by a standard MOR agonist, such as DAMGO.[6]

In Vivo Analgesia Assessment: Paw Pressure Test in Mice

Objective: To evaluate the analgesic efficacy of test compounds in a model of mechanical pain.

Procedure:

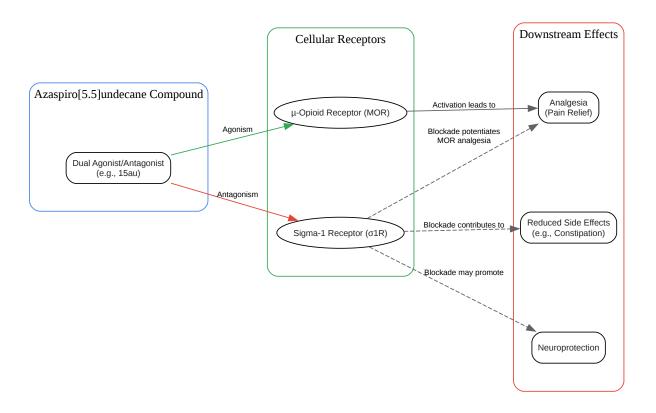
- Administer the test compound to mice at various doses.
- At a predetermined time after administration, apply increasing pressure to the mouse's hind paw using a pressure applicator.
- Record the pressure at which the mouse withdraws its paw (paw withdrawal threshold).
- An increase in the paw withdrawal threshold compared to vehicle-treated animals indicates an analgesic effect.



 To investigate the mechanism of action, the reversal of the analgesic effect by specific antagonists (e.g., a σ1R agonist like PRE-084) can be assessed.[3]

Signaling Pathways and Logical Relationships

The therapeutic effects of azaspiro[5.5]undecane-based compounds are mediated through their interaction with specific signaling pathways.



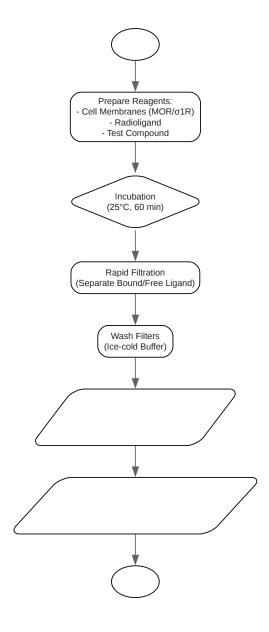
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Caption: Dual modulation of MOR and $\sigma 1R$ by azaspiro[5.5]undecane compounds for analgesia.

The diagram above illustrates the proposed mechanism for the enhanced therapeutic profile of dual-acting MOR agonists and $\sigma 1R$ antagonists. The agonism at the MOR directly produces



analgesia, while the concurrent antagonism of the $\sigma 1R$ is thought to potentiate this effect and reduce undesirable side effects.



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